

A Comparative Analysis of Cobalt and Manganese in Redox Flow Batteries

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For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data

The global pursuit of sustainable energy solutions has intensified research into efficient and cost-effective energy storage systems. Redox flow batteries (RFBs) have emerged as a promising technology for large-scale energy storage due to their decoupled energy and power capacities. The choice of redox-active species is paramount to the performance and economic viability of these batteries. This guide provides a comparative analysis of two transition metals, **cobalt** and manganese, as promising candidates for aqueous redox flow battery systems. This analysis is based on a review of recent experimental data, focusing on key performance metrics and underlying electrochemical principles.

At a Glance: Key Performance Metrics

A summary of the key performance indicators for **cobalt** and manganese-based redox flow batteries is presented below. It is important to note that the performance of these systems is highly dependent on the specific chemistry, including the choice of ligands, supporting electrolytes, and cell design.



Performance Metric	Cobalt-Based RFBs	Manganese-Based RFBs	Key Considerations
Standard Redox Potential (V vs. SHE)	Co ³⁺ /Co ²⁺ : 1.92	Mn³+/Mn²+: 1.5	Cobalt offers a higher theoretical cell voltage, potentially leading to higher energy density.
Coulombic Efficiency (CE)	Typically >99%	Typically >99%	Both systems demonstrate high coulombic efficiency, indicating minimal side reactions.
Energy Efficiency (EE)	~54% - 86%	~70% - 74%	Manganese systems have shown slightly higher energy efficiencies in some studies.
Cycling Stability	Good, with reports of >100 cycles with high CE.	Excellent, with reports of >300 cycles with high CE.	Manganese-based systems have demonstrated longer-term cycling stability in several studies.
Challenges	Higher material cost, potential for complex coordination chemistry.	Disproportionation of Mn³+ can lead to the formation of insoluble MnO₂, causing capacity fade.	Research is focused on ligand design and electrolyte engineering to mitigate these challenges.

In-Depth Performance Analysis Cobalt-Based Redox Flow Batteries



Cobalt's primary advantage lies in its high standard redox potential (1.92 V for the Co³⁺/Co²⁺ couple), which promises higher cell voltages and, consequently, higher energy densities.[1] Recent research has explored various **cobalt** complexes to enhance their solubility and stability in aqueous electrolytes.

A notable example is a symmetric aqueous RFB utilizing a pH-responsive **cobalt** complex, BCPIP-Co(II). This system demonstrated impressive coulombic efficiencies of over 99% for up to 100 cycles.[2][3][4] Another approach involves a tungsten-**cobalt** heteropolyacid as the electrolyte for both the anolyte and catholyte. This system achieved an energy efficiency of approximately 86% and a coulombic efficiency of around 99% for 30 cycles.[5][6] However, a chrome-**cobalt** based system exhibited lower efficiencies, with a voltage efficiency of 70.1%, energy efficiency of 53.8%, and coulombic efficiency of 57.2%.[6] These variations highlight the critical role of the **cobalt** complex and overall cell design in determining performance.

Manganese-Based Redox Flow Batteries

Manganese is a more earth-abundant and lower-cost alternative to **cobalt**, making it an attractive option for large-scale energy storage. The standard redox potential of the Mn³+/Mn²+ couple is 1.5 V.[1] A significant challenge in manganese-based systems is the tendency of Mn³+ to disproportionate into Mn²+ and solid MnO₂, which can passivate the electrode and lead to capacity fade.[7]

To address this, researchers have focused on electrolyte engineering. A study employing a sodium diphosphate-modified electrolyte demonstrated a remarkable breakthrough in areal capacity and achieved a coulombic efficiency of 99.7% over 300 cycles.[1][2][8] Another promising avenue is the use of manganese complexes. A hexacyanomanganate-based negolyte, for instance, exhibited a high average coulombic efficiency of 99.36% and an energy efficiency of 71.84% over 100 cycles.[5][8][9] Furthermore, a zinc-manganese hybrid RFB has shown a high coulombic efficiency of 99% over 50 cycles.[10][11]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research findings. Below are summaries of typical experimental protocols for the characterization of **cobalt** and manganese-based redox flow batteries.



General Electrochemical Measurements

Cyclic voltammetry (CV) is a fundamental technique used to characterize the redox behavior of the active species. A typical setup involves a three-electrode system with a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire) in an electrolyte solution containing the dissolved **cobalt** or manganese salt. The potential is swept, and the resulting current is measured to determine the redox potentials and assess the reversibility of the reactions.

Flow Cell Assembly and Testing

A typical laboratory-scale redox flow battery consists of two half-cells separated by an ion-exchange membrane (e.g., Nafion). Each half-cell contains a carbon felt electrode through which the electrolyte is pumped from external reservoirs. The analyte and catholyte, containing the dissolved redox-active species, are circulated through their respective half-cells.

Example Protocol for a Symmetric Cobalt-Complex RFB:

- Electrolyte Preparation: The BCPIP-Co(II) complex is dissolved in an aqueous solution of 0.5
 M NaCl. The pH is adjusted using HCl or NaOH.[12]
- Cell Assembly: Two glass reservoirs are filled with the electrolyte. A peristaltic pump circulates the electrolyte through a flow cell with carbon paper electrodes and a membrane. The system is purged with an inert gas like argon.[12]
- Galvanostatic Cycling: The cell is charged and discharged at a constant current between defined voltage limits to evaluate its capacity, efficiency, and cycling stability.[12]

Example Protocol for a Zinc-Manganese RFB:

- Catholyte Preparation: A solution containing MnSO₄, Na₂SO₄, and H₂SO₄ is prepared.[10]
- Anolyte Preparation: A solution containing Zn(CH₃COO)₂, CH₃COONa, and CH₃COOH is used as the anolyte.[10]
- Cell Assembly: A modified carbon felt is used as the cathode, and a zinc plate with copper and melamine foam serves as the anode. A Nafion membrane separates the two half-cells.

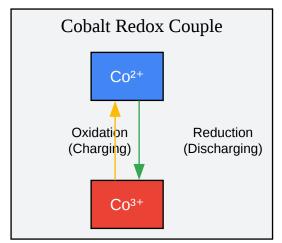
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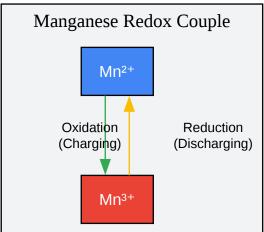


Electrochemical Testing: The assembled cell is tested using a battery testing system.
 Charging is typically performed to a specific voltage or capacity limit, followed by galvanostatic discharge to a cutoff voltage.[10]

Visualizing the Processes

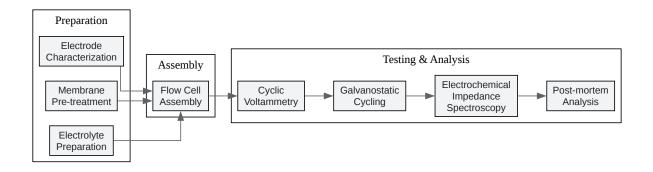
To better understand the fundamental processes and experimental workflows, the following diagrams are provided in the DOT language for Graphviz.





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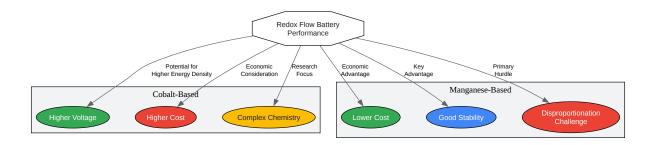
Figure 1: Redox reactions of **cobalt** and manganese couples.





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Figure 2: A typical experimental workflow for RFB research.



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Figure 3: Comparative properties of **cobalt** and manganese in RFBs.

Conclusion

Both **cobalt** and manganese present compelling yet distinct profiles for application in redox flow batteries. **Cobalt**'s high redox potential offers a pathway to higher energy density, a critical factor for many applications. However, its higher cost and the need for sophisticated ligand design to ensure stability and solubility in aqueous media are significant hurdles.

Manganese, on the other hand, stands out for its low cost and natural abundance, aligning well with the requirements for large-scale, grid-level energy storage. While the intrinsic challenge of Mn³⁺ disproportionation remains, recent advancements in electrolyte engineering and the use of complexing agents have demonstrated remarkable improvements in cycling stability and performance.

For researchers and scientists, the choice between **cobalt** and manganese will depend on the specific application's requirements for energy density, cost, and lifespan. Future research will likely focus on the development of novel, low-cost ligands for **cobalt**-based systems and



advanced electrolyte formulations to further enhance the stability and performance of manganese-based RFBs. This ongoing innovation will be crucial in realizing the full potential of redox flow batteries as a cornerstone of a sustainable energy future.

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